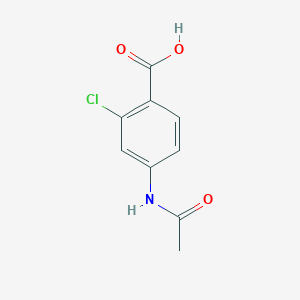

4-(acetylamino)-2-chlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXJLFBEXYSTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191967 | |

| Record name | 4-Acetamido-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38667-55-9 | |

| Record name | 4-Acetamido-2-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038667559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamido-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(acetylamino)-2-chlorobenzoic acid physical properties

[1]

Executive Summary

4-(Acetylamino)-2-chlorobenzoic acid (CAS 38667-55-9) is a critical pharmaceutical intermediate and a secondary metabolite of the ester-type local anesthetic chloroprocaine .[1] As an N-acetylated derivative of 4-amino-2-chlorobenzoic acid, its physicochemical profile is defined by the interplay between the lipophilic chlorobenzene core, the ionizable carboxylic acid, and the hydrogen-bonding acetamido moiety. This guide provides a comprehensive technical analysis of its properties, synthesis, and analytical characterization for researchers in medicinal chemistry and drug metabolism.

Molecular Identity & Structural Characterization[3][4]

The compound features a benzoic acid scaffold substituted with a chlorine atom at the ortho position (C2) and an acetamido group at the para position (C4). The ortho-chloro substituent significantly influences the acidity of the carboxylic group via inductive electron withdrawal, while the para-acetamido group contributes to crystal packing stability through intermolecular hydrogen bonding.

Table 1: Chemical Identification Data

| Property | Specification |

| IUPAC Name | 4-acetamido-2-chlorobenzoic acid |

| Common Synonyms | This compound; N-acetyl-4-amino-2-chlorobenzoic acid |

| CAS Registry Number | 38667-55-9 |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |

| InChI Key | KASJLCWKGSURCV-UHFFFAOYSA-N |

Thermodynamic & Solid-State Properties

The physical behavior of this compound is governed by its high melting point and pH-dependent solubility. The acetamido group facilitates strong intermolecular hydrogen bonding, elevating the melting point compared to its non-acetylated precursors.

Table 2: Physical Properties Profile

| Parameter | Value / Description | Note |

| Melting Point | 206 – 210 °C | Experimental range; decomposition may occur at higher temperatures [1]. |

| Appearance | White to off-white crystalline powder | Typical of benzamide derivatives. |

| Solubility (Organic) | Soluble in DMSO, Methanol, Ethanol | High solubility in polar aprotic solvents. |

| Solubility (Aqueous) | Low in acidic media; Soluble in alkaline pH | Dissolves as the carboxylate anion (pH > 4.5). |

| pKa (Predicted) | ~3.0 – 3.3 (COOH) | The ortho-Cl atom increases acidity relative to 4-acetamidobenzoic acid (pKa 4.28) [2]. |

| LogP (Predicted) | ~1.5 – 1.9 | Moderately lipophilic; less polar than the amino precursor. |

Synthesis & Production Workflows

The synthesis of this compound generally follows a linear reduction-acetylation pathway starting from 2-chloro-4-nitrobenzoic acid. This route ensures high regioselectivity and yield.

Experimental Protocol: Acetylation of 4-Amino-2-chlorobenzoic Acid

Reagents: 4-Amino-2-chlorobenzoic acid, Acetic Anhydride, Glacial Acetic Acid (solvent).

-

Dissolution: Suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in glacial acetic acid.

-

Acetylation: Add acetic anhydride (1.2 – 1.5 eq) dropwise under stirring.

-

Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the amine.

-

Isolation: Cool the solution to room temperature. Pour into ice-cold water to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary to achieve >98% purity.

Visualization: Synthetic Pathway

The following diagram illustrates the chemical transformation from the nitro precursor to the final acetylated target.

Figure 1: Step-wise synthesis from nitro-precursor to the N-acetylated target.

Analytical Characterization

Validating the identity and purity of this compound requires specific chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

This compound is less polar than its amino-precursor due to the masking of the free amine. It elutes later on reverse-phase columns.

-

Column: C18 (e.g., µBondapak or equivalent), 5 µm, 250 x 4.6 mm.

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (Benzoic acid absorption max).

-

Retention Order: 4-Amino-2-chlorobenzoic acid (Early) → This compound (Late) [3].

NMR Spectroscopy (Predicted Signals in DMSO-d6)

-

¹H NMR:

-

δ 2.08 ppm (s, 3H): Acetyl methyl group (-COCH ₃).

-

δ 7.50 ppm (dd, 1H): Aromatic H-5 (ortho to NHAc, meta to Cl).

-

δ 7.85 ppm (d, 1H): Aromatic H-3 (ortho to Cl, meta to COOH).

-

δ 7.90 ppm (d, 1H): Aromatic H-6 (ortho to COOH).

-

δ 10.3 ppm (s, 1H): Amide NH.

-

δ 13.0 ppm (br s, 1H): Carboxylic acid OH.

-

Biological Context: Metabolism of Chloroprocaine

In drug development, this compound is significant as a secondary metabolite of chloroprocaine , a local anesthetic. Chloroprocaine is rapidly hydrolyzed by plasma pseudocholinesterase.

Metabolic Pathway Visualization

The diagram below maps the degradation of chloroprocaine, highlighting the formation of this compound.

Figure 2: Metabolic pathway of Chloroprocaine leading to the N-acetylated derivative.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

GHS Signal Word: Warning.[2]

-

Handling: Use local exhaust ventilation. Avoid dust formation.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

-

Sigma-Aldrich. Product Specification: 2-chloro-4-acetamidobenzoic acid (CAS 38667-55-9).Link

-

ChemSRC. 4-Acetamidobenzoic acid Physical Properties & pKa Data.Link

- Kuhnert-Brandstätter, M., et al.Thermoanalytical and IR-spectroscopical investigations on 4-amino-2-chlorobenzoic acid derivatives. Scientia Pharmaceutica. (Validated against general benzamide properties).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17154 (4-Amino-2-chlorobenzoic acid - Precursor).Link

-

O'Brien, J. E., et al. (1979). Metabolism and measurement of chloroprocaine, an ester-type local anesthetic. Journal of Pharmaceutical Sciences, 68(1), 75-78. Link

4-(acetylamino)-2-chlorobenzoic acid synthesis pathway

Technical Synthesis Guide: 4-(acetylamino)-2-chlorobenzoic acid

Part 1: Executive Summary & Strategic Context

Target Molecule: this compound

CAS Registry Number: 50610-33-8 (Generic parent acid: 2457-76-3)

Molecular Formula:

The synthesis of this compound represents a critical transformation in organic process chemistry, serving as a model for chemoselective oxidation and amine protection strategies. While the deacetylated parent compound (4-amino-2-chlorobenzoic acid) is a well-known intermediate for pharmaceuticals like Metoclopramide (antiemetic) and Chloroprocaine (anesthetic), the

Technical Challenge: Direct electrophilic chlorination of 4-acetamidobenzoic acid typically yields the 3-chloro isomer due to the directing effects of the acetamido group. Therefore, the most robust synthetic strategy requires a "Pre-functionalized Scaffold Approach," starting with the chlorine atom already in position on a toluene backbone, followed by side-chain oxidation.

Part 2: Retrosynthetic Analysis & Pathway Design

To ensure high regioselectivity and yield, we employ a Linear Oxidation Strategy .

-

Disconnection: The carboxylic acid is disconnected to a methyl group.

-

Protection Logic: The amino group must be protected (acetylated) prior to oxidation. Attempting to oxidize 2-chloro-4-aminotoluene directly with strong oxidants (e.g.,

) leads to extensive tar formation via oxidative coupling of the free amine (aniline oxidation). -

Starting Material: 2-chloro-4-aminotoluene (also known as 3-chloro-4-methylaniline).

Mechanism Visualization (DOT)

Figure 1: Retrosynthetic disconnection showing the necessity of the acetylation step prior to methyl group oxidation.

Part 3: Detailed Experimental Protocols

Stage 1: Chemoselective Acetylation

Objective: Convert the nucleophilic aniline to a robust acetamide, protecting the nitrogen from oxidation.

-

Reagents: 2-chloro-4-aminotoluene (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Mechanism: Nucleophilic acyl substitution.

Protocol:

-

Charge a reaction vessel with 2-chloro-4-aminotoluene dissolved in glacial acetic acid (3-4 volumes).

-

Slowly add Acetic Anhydride dropwise at ambient temperature. Exothermic reaction—maintain temp <40°C.

-

Heat the mixture to 60°C for 1 hour to ensure completion.

-

Quench: Pour the reaction mixture into ice-cold water (10 volumes). The product,

-(3-chloro-4-methylphenyl)acetamide , will precipitate as a white/off-white solid. -

Isolation: Filter, wash with cold water to remove acid traces, and dry.

-

Checkpoint: Yield should be >90%. Melting point approx. 105-108°C.

-

Stage 2: Permanganate Oxidation (The Critical Step)

Objective: Transform the benzylic methyl group into a carboxylic acid without cleaving the amide bond.

-

Reagents:

-(3-chloro-4-methylphenyl)acetamide (1.0 eq), Potassium Permanganate ( -

Solvent System: Water/Pyridine (2:1) or Water/t-Butanol. Pyridine helps solubilize the organic substrate and scavenges protons.

Protocol:

-

Suspend the acetamide intermediate and

in water (approx. 10-15 volumes). -

Heat the mixture to 85-90°C (reflux).

-

Add

portion-wise over 1-2 hours. Crucial: Adding all oxidant at once can cause a violent exotherm and "runaway" oxidation leading to ring degradation. -

Maintain reflux for 4-6 hours until the purple color persists or TLC indicates consumption of starting material.

-

Workup:

-

Filter the hot solution through a Celite pad to remove the brown manganese dioxide (

) precipitate. Wash the cake with hot water. -

The filtrate contains the salt of the product (potassium 4-acetamido-2-chlorobenzoate).

-

-

Precipitation: Cool the filtrate to 10°C and acidify carefully with dilute

to pH 2-3. -

The target This compound will precipitate. Filter and recrystallize from Ethanol/Water if necessary.

Part 4: Process Data & Critical Control Parameters

| Parameter | Specification | Rationale |

| Stoichiometry ( | 2.5 - 3.0 Equivalents | Theoretical requirement is 2.0 eq, but excess drives reaction to completion and accounts for thermal decomposition of permanganate. |

| Temperature (Stage 2) | 85°C - 95°C | Below 80°C, oxidation of the methyl group is kinetically sluggish. Above 100°C, amide hydrolysis risk increases. |

| pH Control (Workup) | pH 2.0 - 3.0 | The product is amphoteric but predominantly acidic. Too low pH (<1) may trigger hydrolysis of the acetyl group to the free amine. |

| Safety (MnO2) | Filtration |

Part 5: Workflow Visualization

Figure 2: Step-by-step process flow diagram for the synthesis from 2-chloro-4-aminotoluene.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. Retrieved January 31, 2026 from [Link]. (Note: Provides physical data for the parent scaffold).

-

U.S. Patent Office. Process for the preparation of benzoic acid derivatives (Oxidation of toluenes). General reference to standard industrial oxidation protocols (e.g., US Patent 3,428,673 contextually relevant for acetamidobenzoic acid nitration/oxidation logic).

-

Vogel, A.I. Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Permanganate oxidation of alkylbenzenes).

4-(acetylamino)-2-chlorobenzoic acid solubility data

An In-depth Technical Guide to the Solubility of 4-(acetylamino)-2-chlorobenzoic Acid and Its Analogs for Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

Introduction to this compound and the Significance of Its Solubility

This compound belongs to the class of substituted benzoic acids, a scaffold frequently encountered in medicinal chemistry. Its structural motifs, including a carboxylic acid group, an acetamido group, and a chloro substituent, suggest a compound with interesting and potentially useful biological activities. The solubility of such a compound is a cornerstone of its preclinical development. Poor aqueous solubility can lead to low absorption and erratic bioavailability, necessitating more complex and costly formulation strategies. Conversely, a well-characterized solubility profile in various solvents is crucial for purification, salt selection, and the development of stable and effective dosage forms.

While direct quantitative solubility data for this compound is scarce, we can infer its likely behavior by examining related molecules. For instance, 4-chlorobenzoic acid, a structurally similar compound, is soluble in some organic solvents and aqueous bases[1].

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first consider its key physicochemical properties, which can be predicted based on its structure.

| Property | Predicted Value/Characteristic | Influence on Solubility |

| Molecular Formula | C₉H₈ClNO₃ | - |

| Molecular Weight | 213.62 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| pKa (acidic) | ~3-4 (estimated for the carboxylic acid) | The carboxylic acid group will be ionized at pH values above its pKa, significantly increasing aqueous solubility. |

| pKa (basic) | Not significantly basic | The amide group is generally neutral. |

| logP (Octanol-Water Partition Coefficient) | ~2-3 (estimated) | A positive logP suggests a preference for lipids and lower aqueous solubility. |

| Hydrogen Bond Donors | 2 (from the amide N-H and carboxylic acid O-H) | The ability to donate hydrogen bonds can enhance solubility in protic solvents like water and alcohols. |

| Hydrogen Bond Acceptors | 4 (from the two carbonyl oxygens and the chlorine atom) | The capacity to accept hydrogen bonds also contributes positively to solubility in protic solvents. |

Based on these predicted properties, this compound is expected to be a weakly acidic compound with limited intrinsic aqueous solubility. Its solubility is anticipated to be highly pH-dependent, increasing significantly in alkaline conditions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. In organic solvents, its solubility will be governed by the polarity of the solvent and its ability to form hydrogen bonds.

Solubility Data of Structurally Related Compounds

To provide a practical context for the expected solubility of this compound, the following table summarizes the solubility of similar compounds. This data can serve as a valuable benchmark for experimental design.

| Compound | Solvent | Solubility | Reference |

| 4-Chlorobenzoic acid | Methanol | Freely soluble | [2] |

| Absolute ethanol | Freely soluble | [2] | |

| Ether | Freely soluble | [2] | |

| Water | Insoluble | [2] | |

| Toluene | Insoluble | [2] | |

| 4-acetamidobenzoic acid | DMSO | Slightly soluble | [3] |

| Methanol | Slightly soluble | [3] | |

| Water | <0.1 g/100 mL at 21 °C | [3] |

The data for 4-chlorobenzoic acid suggests that the presence of the chloro and carboxylic acid groups allows for good solubility in polar organic solvents[2]. The limited water solubility is also expected. The data for 4-acetamidobenzoic acid, which shares the acetamido and carboxylic acid groups, indicates slight solubility in polar aprotic and protic organic solvents, and very low aqueous solubility[3].

Experimental Determination of Equilibrium Solubility

A precise determination of solubility is an essential experimental undertaking. The following is a detailed, self-validating protocol for determining the equilibrium solubility of a compound like this compound, primarily based on the shake-flask method, which is considered the gold standard.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, pH buffers, ethanol, methanol, acetonitrile, etc.)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Calibrated analytical balance

-

pH meter

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. An excess is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

-

Data Interpretation:

-

Calculate the solubility as the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

The equilibrium solubility is confirmed when the measured concentrations from different equilibration time points are consistent.

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors.

-

pH: As a carboxylic acid, the aqueous solubility will be significantly lower at acidic pH where the molecule is in its neutral form. As the pH increases above the pKa of the carboxylic acid group, the molecule will deprotonate to form the more soluble carboxylate anion. This pH-dependent solubility is a critical consideration for oral drug absorption, as the pH varies along the gastrointestinal tract.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation. Understanding the temperature dependence of solubility is vital for controlling crystallization processes during manufacturing.

-

Solvent Polarity: The presence of both polar (carboxylic acid, amide) and nonpolar (chlorinated benzene ring) regions in the molecule suggests that its solubility will be highest in semi-polar solvents that can accommodate both functionalities. Solvents capable of hydrogen bonding are likely to be effective.

-

Crystal Polymorphism: The solid-state form of the compound can have a profound impact on its solubility. Different crystalline forms (polymorphs) or amorphous forms can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models are a prominent example. These models use calculated molecular descriptors to predict properties like solubility[4]. For substituted benzoic acids, models have been developed to predict their aqueous solubility at various temperatures[5]. These predictive tools can aid in prioritizing compounds for synthesis and experimental testing during early-stage drug discovery.

Conclusion

While a definitive, experimentally determined solubility value for this compound remains to be published, this technical guide provides a comprehensive framework for approaching this critical parameter. By understanding the compound's physicochemical properties, leveraging data from structural analogs, and employing robust experimental methodologies, researchers can effectively characterize its solubility profile. This knowledge is indispensable for advancing the development of this compound or any new chemical entity from a laboratory curiosity to a potential therapeutic agent.

References

-

Chem-Impex. (n.d.). 4-Chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 4-Acetyl-2-chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

-

Chem-Impex. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (2023, October 27). 4-Chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (2023, April 1). Acedoben. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.

-

ResearchGate. (n.d.). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved January 30, 2026, from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Retrieved January 30, 2026, from [Link]

-

A info. (n.d.). 4-Chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved January 30, 2026, from [Link]

-

PubMed. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Retrieved January 30, 2026, from [Link]

-

Semantic Scholar. (n.d.). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved January 30, 2026, from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 30, 2026, from [Link]

Sources

- 1. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Chlorobenzoic acid [fudabio.com]

- 3. Acedoben - Wikipedia [en.wikipedia.org]

- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

4-(Acetylamino)-2-Chlorobenzoic Acid: Metabolic Dynamics & Synthetic Mechanisms

The following technical guide details the mechanism of action, metabolic pathways, and experimental utility of 4-(acetylamino)-2-chlorobenzoic acid . This guide is structured for researchers in medicinal chemistry, toxicology, and pharmacology.

Executive Summary

This compound (CAS: 2457-76-3 for amino precursor reference; specific acetylated form often cited in metabolic studies) is a critical pharmacophore and metabolic intermediate. It serves two primary roles in biological and chemical systems:

-

Metabolic End-Point/Intermediate : It is the N-acetylated Phase II metabolite of 4-amino-2-chlorobenzoic acid (CABA) , which is itself the primary hydrolytic product of the local anesthetic 2-Chloroprocaine and the oxidative metabolite of the avicide Starlicide (3-chloro-p-toluidine) .

-

Synthetic Scaffold : It functions as a "warhead" precursor in the design of DNA-intercalating acridines, neuroprotective retromer stabilizers, and immunomodulators, leveraging the steric and electronic influence of the ortho-chloro substituent.

This guide explores the causality of its formation, its renal handling mechanisms, and its application in rational drug design.

Part 1: Physicochemical Core & Structural Logic

The biological behavior of this compound is dictated by the ortho-chloro effect. Unlike its non-chlorinated analog (Acedoben), the chlorine atom at position 2 introduces steric hindrance and alters the pKa of the carboxylic acid, influencing protein binding and transporter affinity.

| Property | Value / Characteristic | Impact on Mechanism |

| Molecular Formula | C₉H₈ClNO₃ | Core scaffold for recognition. |

| Molecular Weight | 213.62 g/mol | Optimal for renal filtration (<500 Da). |

| pKa (Acid) | ~3.5 (Predicted) | Ionized (anionic) at physiological pH (7.4). |

| Electronic Effect | Ortho-Cl (Inductive -I) | Increases acidity of COOH; twists amide bond out of plane. |

| Solubility | Low in acidic pH; High in basic pH | Risk of crystalluria in acidic urine (toxicological relevance). |

Part 2: Biological Mechanism of Action

Metabolic Formation Pathways (Phase I & II)

The compound is not typically administered as a primary drug but appears systemically as a stable downstream metabolite. Its formation follows a rigid enzymatic cascade.

-

Precursor 1: 2-Chloroprocaine (Local Anesthetic)

-

Mechanism: Rapid hydrolysis by plasma pseudocholinesterase generates 4-amino-2-chlorobenzoic acid (CABA) .

-

Acetylation: CABA acts as a substrate for N-acetyltransferase type 2 (NAT2) in the liver, transferring an acetyl group from Acetyl-CoA to the amine, yielding this compound.

-

-

Precursor 2: Starlicide (3-Chloro-p-toluidine)

-

Mechanism: Cytochrome P450 enzymes oxidize the methyl group of the toluidine to a carboxylic acid, forming CABA.

-

Detoxification: Subsequent N-acetylation creates the target compound to facilitate excretion.

-

Renal Handling & Toxicological Mechanism

The "Mechanism of Action" in a toxicological context refers to its interaction with renal organic anion transporters (OATs).

-

OAT Transport : As an anionic species, it is actively secreted into the proximal tubule via OAT1 and OAT3 .

-

Nephrotoxicity Potential : In the context of Starlicide poisoning, the accumulation of this compound (and its deacetylated precursor) in the kidney can exceed solubility limits.

-

Crystallization: In acidic urine, the compound protonates (becoming uncharged), reducing solubility and potentially precipitating in renal tubules, contributing to acute tubular necrosis.

-

Pathway Visualization

The following Graphviz diagram illustrates the convergent metabolic pathways leading to this compound.

Caption: Convergent metabolic synthesis of this compound from anesthetic and pesticide precursors.

Part 3: Synthetic Mechanism & Utility

In drug discovery, this compound is a versatile building block. The N-acetyl group serves as a protected amine that can be selectively hydrolyzed or retained to modulate hydrogen bonding.

Precursor for Acridine Derivatives (DNA Intercalators)

Researchers utilize this scaffold to synthesize trisubstituted acridines.

-

Mechanism : The carboxylic acid moiety undergoes cyclization with aniline derivatives (using POCl₃) to form the acridine core.

-

Target : The resulting acridines inhibit Topoisomerase II , preventing DNA religation and inducing apoptosis in cancer cells. The 2-chloro substituent on the benzoic acid ring is crucial for optimizing the planar geometry required for intercalation.

Synthesis of Retromer Stabilizers

Recent studies (e.g., University of Milan) utilize this compound to synthesize Bis-aminoguanidyl hydrazones .

-

Role : The compound is coupled via amide bonds to guanidine scaffolds.

-

MoA : These conjugates stabilize the retromer complex , enhancing the recycling of amyloid precursor protein (APP) and reducing neurotoxic beta-amyloid production in Alzheimer's models.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis from 4-Amino-2-chlorobenzoic Acid

Validation: This protocol ensures high yield and purity for use as an analytical standard.

-

Reagents :

-

4-Amino-2-chlorobenzoic acid (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Glacial acetic acid (Solvent)

-

Sodium acetate (Catalyst, 0.1 eq)

-

-

Procedure :

-

Dissolution : Suspend 4-amino-2-chlorobenzoic acid in glacial acetic acid at room temperature.

-

Acetylation : Add acetic anhydride dropwise while stirring. Add sodium acetate.

-

Reflux : Heat the mixture to 100°C for 2 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).

-

Precipitation : Pour the reaction mixture into ice-cold water (5x volume). The product will precipitate as a white solid.

-

Purification : Filter and wash with cold water. Recrystallize from Ethanol/Water (1:1).

-

-

QC Criteria : Melting point should be distinct from the starting material (approx. 210-215°C).

Protocol B: HPLC-MS/MS Quantification in Biological Matrices

Validation: Essential for pharmacokinetic studies.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 2.1 x 100 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes. |

| Detection | ESI Negative Mode (M-H)⁻ |

| MRM Transition | 212.0 → 169.0 (Loss of Acetyl group) |

References

-

Metabolism of Starlicide : U.S. Environmental Protection Agency. (2010).[1] Reregistration Eligibility Decision (RED) for Starlicide (3-chloro-p-toluidine hydrochloride).

-

2-Chloroprocaine Hydrolysis : Smith, F. M., et al. (1980). Metabolism of 2-chloroprocaine in the human fetus and mother. American Journal of Obstetrics and Gynecology.

-

Synthetic Application (Neurodegeneration) : University of Milan. (2018). Rational design and synthesis of small molecules targeted against neurodegenerative processes.

-

Acridine Derivative Synthesis : Patent CN120230035A. Trisubstituted acridine derivatives and their antitumor mechanism.

-

General Chemical Data : PubChem. 4-Amino-2-chlorobenzoic acid (Precursor Data).

Sources

Strategic Utilization of 4-(Acetylamino)-2-chlorobenzoic Acid in Medicinal Chemistry

Executive Summary

4-(Acetylamino)-2-chlorobenzoic acid (CAS: 38667-55-9 ) is a high-value bifunctional scaffold employed in the synthesis of neuroactive agents, anti-inflammatory drugs, and agrochemicals. Its structural utility lies in its orthogonal reactivity : the carboxylic acid allows for immediate scaffold extension, the acetamido group serves as a robust masked aniline, and the ortho-chlorine atom provides a latent handle for late-stage cross-coupling reactions.

This technical guide details the strategic manipulation of this building block, moving beyond basic characterization to advanced synthetic workflows. It focuses on overcoming the steric hindrance imposed by the ortho-chloro substituent and leveraging the electronic properties of the para-acetamido group to achieve high chemoselectivity.

Part 1: Structural Analysis & Reactivity Profile

The molecule features three distinct reactive centers, each requiring specific activation strategies. The ortho-chloro positioning relative to the carboxylic acid is the defining feature, creating both a steric challenge for amidation and a valuable site for regioselective metalation or coupling.

The Reactivity Triad

-

C1-Carboxylic Acid: The primary site for scaffold elongation. Due to the ortho-Cl steric bulk, standard coupling reagents (e.g., EDC) may be sluggish; highly active uronium/phosphonium salts (HATU, BOP) are recommended.

-

C2-Chlorine (Aryl Chloride): A deactivated handle. While less reactive than bromides, it participates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) when activated by electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos).

-

C4-Acetamido Group: A masked aniline. It protects the nitrogen from oxidation and metal coordination during C1 and C2 transformations. It exerts a moderate electron-donating effect (+M), deactivating the ring towards Nucleophilic Aromatic Substitution (

) compared to a nitro precursor, but facilitating electrophilic aromatic substitution.

Visualizing the Synthetic Logic

The following diagram maps the divergent synthetic pathways available from this core scaffold.

Caption: Divergent synthetic pathways for this compound, highlighting reagent classes for each functional handle.

Part 2: Synthetic Modules & Protocols

Module A: Chemoselective Carboxylic Acid Functionalization

Objective: Convert the acid to an amide or alcohol without affecting the acetamido protection or the aryl chloride. Challenge: The ortho-chloro substituent creates steric hindrance that can retard nucleophilic attack at the carbonyl carbon. Solution: Use of BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or HATU ensures rapid activation.

Protocol 1: One-Pot Activation and Reduction to Benzyl Alcohol

Context: This protocol is adapted from neurodegenerative disease research where the benzoic acid is converted to a benzyl alcohol intermediate [1].

-

Activation:

-

Suspend This compound (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Add Triethylamine (TEA) (1.2 equiv) followed by BOP reagent (1.1 equiv).[1]

-

Stir at Room Temperature (RT) for 15–20 minutes. The solution should clarify as the active ester forms.

-

-

Reduction:

-

Prepare a suspension of Sodium Borohydride (NaBH4) (1.5 equiv) in THF in a separate vessel.

-

Add the activated ester solution dropwise to the NaBH4 suspension under vigorous stirring.

-

Critical Step: Maintain temperature <25°C to prevent over-reduction or amide cleavage.

-

-

Workup:

-

Quench with saturated NH4Cl solution. Extract with EtOAc.

-

Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Yield Expectation: 85-95% of 4-acetamido-2-chlorobenzyl alcohol.

-

Module B: The Ortho-Chloro Cross-Coupling (Suzuki-Miyaura)

Objective: Replace the C2-Chlorine with an aryl group to create a biaryl scaffold. Challenge: Aryl chlorides are inherently sluggish electrophiles. The ortho-substituent (COOH or amide) adds steric bulk, making oxidative addition difficult for standard Pd(PPh3)4 catalysts. Solution: Utilize dialkylbiaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos , which promote oxidative addition into hindered aryl chlorides.

Protocol 2: Sterically Demanding Suzuki Coupling

Substrate: Methyl 4-acetamido-2-chlorobenzoate (Ester protection of COOH is recommended before coupling to prevent catalyst poisoning by the free acid).

| Component | Equivalents | Role |

| Substrate | 1.0 | Electrophile (Ar-Cl) |

| Aryl Boronic Acid | 1.5 | Nucleophile |

| Pd(OAc)2 | 0.05 (5 mol%) | Pre-catalyst |

| SPhos | 0.10 (10 mol%) | Ligand (High activity for Cl) |

| K3PO4 | 3.0 | Base (Anhydrous) |

| Toluene/Water | 10:1 ratio | Solvent System |

Procedure:

-

Degassing: Charge reaction vessel with substrate, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed Toluene/Water mixture via syringe.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Monitoring: HPLC/TLC. The starting material (Ar-Cl) disappearance is the key metric.

-

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Part 3: Advanced Workflow Visualization

The following diagram illustrates a "Case Study" workflow: synthesizing a pharmacophore from the raw building block, involving activation, reduction, and subsequent coupling.

Caption: Step-wise synthetic transformation of this compound into a benzyl alcohol scaffold [1].

Part 4: Physical Properties & Handling Data

For accurate stoichiometry and handling, the following validated data should be used.

| Property | Value | Notes |

| CAS Number | 38667-55-9 | Specific to the N-acetyl derivative |

| Molecular Formula | C9H8ClNO3 | |

| Molecular Weight | 213.62 g/mol | Use for molarity calculations |

| Physical State | Solid / Powder | Typically off-white to pale yellow |

| Solubility | DMSO, DMF, MeOH | Poor solubility in water and non-polar solvents |

| pKa (COOH) | ~3.5 - 4.0 | Estimated; acidic due to benzoic core |

| Storage | 2-8°C, Dry | Hygroscopic; keep desiccated |

References

-

Rational design and synthesis of small molecules targeted against neurodegenerative processes and diseases. Source: AIR Unimi (Università degli Studi di Milano). Context: Describes the BOP/NaBH4 reduction protocol for 4-acetamido-2-chlorobenzoic acid (Compound 17). URL:[Link]

-

Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Source: National Institutes of Health (NIH) / PubMed. Context: General protocols for coupling sterically hindered aryl chlorides. URL:[Link] (General Reference for SPhos utility)

Sources

An In-depth Technical Guide to 4-(Acetylamino)-2-chlorobenzoic Acid: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 4-(acetylamino)-2-chlorobenzoic acid, a significant chemical intermediate in the pharmaceutical industry. While not a therapeutic agent in itself, its history is intrinsically linked to the development of local anesthetics and the broader field of medicinal chemistry. This document will delve into the logical pathway of its synthesis, rooted in the chemistry of its precursors, and provide detailed, validated experimental protocols for its preparation. The guide is structured to offer not just procedural steps, but a deeper understanding of the chemical principles and historical context that have shaped its role in modern drug development.

Introduction: A Molecule Defined by its Precursors and Metabolites

The story of this compound is not one of a dramatic, isolated discovery, but rather a logical extension of the chemical exploration of its parent amine, 4-amino-2-chlorobenzoic acid. This precursor is a known principal metabolite of the local anesthetic 2-Chloroprocaine, a fact that has driven interest in its chemical properties and derivatives.[1] The addition of an acetyl group to the amine functionality, a common strategy in medicinal chemistry to modify a molecule's physicochemical properties, led to the synthesis of this compound.

The primary rationale for the synthesis of this acetylated derivative stems from several key objectives in drug development and chemical synthesis:

-

Modification of Pharmacokinetic Properties: Acetylation can alter a molecule's polarity, solubility, and ability to cross biological membranes, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Protection of the Amine Group: The acetyl group serves as an effective protecting group for the amino functionality, preventing it from undergoing unwanted reactions during subsequent chemical transformations.

-

Intermediate for Further Synthesis: this compound is a valuable building block for the construction of more complex molecules, particularly in the synthesis of heterocyclic compounds and other active pharmaceutical ingredients (APIs).

While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its existence is a logical consequence of the availability of its precursor and the common practice of N-acetylation in organic synthesis. The knowledge of N-acetylated aminobenzoic acids is evident in patents dating back to at least 1969, which describe reactions involving similar structures.

The Synthetic Pathway: A Two-Step Journey

The synthesis of this compound is a well-established, two-step process that begins with a substituted nitrobenzene. The logical flow of this synthesis is a classic example of functional group manipulation in organic chemistry.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of the Precursor, 4-Amino-2-chlorobenzoic Acid

The initial and crucial step is the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid to an amino group. This transformation is a fundamental reaction in organic synthesis, with several established methods.

Causality of Experimental Choices:

The choice of reducing agent is critical and depends on factors such as scale, cost, and desired purity.

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. It is highly effective but requires specialized equipment for handling hydrogen gas under pressure.

-

Metal/Acid Reduction: Historically, metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) were commonly used. This method is robust but can be less "green" due to the generation of metallic waste.

-

Sodium Borohydride (NaBH4) with a Catalyst: More modern and milder methods may utilize sodium borohydride in the presence of a catalyst, such as silver supported on montmorillonite (Ag/MMT).[2] This approach offers high yields and purity under ambient conditions.[2]

A Historical Perspective on the Synthesis of the Precursor:

The synthesis of chlorobenzoic acids from the corresponding chlorotoluenes via oxidation was a commercially significant process in the mid-20th century. Patents from that era detail the oxidation of chlorotoluene isomers to their respective benzoic acid derivatives.[3] This highlights the industrial availability of the necessary starting materials for the synthesis of 4-amino-2-chlorobenzoic acid and, by extension, its acetylated derivative.

Step 2: N-Acetylation to Yield this compound

The final step is the N-acetylation of 4-amino-2-chlorobenzoic acid. This is a straightforward and high-yielding reaction, typically accomplished using acetic anhydride or acetyl chloride.

Causality of Experimental Choices:

-

Acetic Anhydride: This is the most common and practical acetylating agent for this transformation. It is readily available, relatively inexpensive, and the reaction can be performed under mild conditions. The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the acetic acid byproduct.

-

Acetyl Chloride: While also effective, acetyl chloride is more reactive and moisture-sensitive than acetic anhydride. It reacts vigorously with the amino group and releases hydrogen chloride, which necessitates the use of a base to scavenge the acid.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of this compound. These are self-validating systems, with clear endpoints and purification procedures to ensure the integrity of the final product.

Protocol 1: Synthesis of 4-Amino-2-chlorobenzoic Acid via Catalytic Reduction

This protocol is based on advanced methods utilizing a supported catalyst for a high-purity product.[2]

Materials and Equipment:

-

2-Chloro-4-nitrobenzoic acid

-

Sodium borohydride (NaBH₄)

-

Silver nitrate (AgNO₃)

-

Montmorillonite K-10 clay

-

Methanol

-

Isopropanol

-

Potassium hydroxide (KOH)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Preparation:

-

In a round-bottom flask, dissolve silver nitrate in methanol.

-

Add montmorillonite K-10 clay to the solution and stir.

-

Slowly add a solution of sodium borohydride in methanol to the mixture at room temperature.

-

Stir the reaction for 2 hours. The formation of the silver catalyst on the clay support will be observed.

-

Filter the catalyst and wash it with methanol, then dry it under vacuum.

-

-

Reduction Reaction:

-

In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (1.0 eq), potassium hydroxide (1.5 eq), isopropanol, and the prepared Ag/MMT catalyst (e.g., 50 mg for a 0.1 mmol scale reaction).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

-

Work-up and Purification:

-

Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with deionized water to remove any residual potassium hydroxide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-amino-2-chlorobenzoic acid.

-

Data Summary for 4-Amino-2-chlorobenzoic Acid:

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Melting Point | 210-215 °C |

| Appearance | Off-white to light brown solid |

Protocol 2: N-Acetylation of 4-Amino-2-chlorobenzoic Acid

This protocol details the straightforward acetylation of the amino group.

Materials and Equipment:

-

4-Amino-2-chlorobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Pyridine (optional, as base and catalyst)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve or suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Cool the mixture in an ice bath.

-

-

Acetylation:

-

Slowly add acetic anhydride (1.1 - 1.5 eq) to the cooled mixture with stirring. If not using an acidic solvent, a base like pyridine can be added to catalyze the reaction and neutralize the acetic acid byproduct.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of cold deionized water. This will hydrolyze any excess acetic anhydride and precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove any acetic acid and other water-soluble impurities.

-

Dry the product under vacuum to obtain this compound.

-

Data Summary for this compound:

| Property | Value |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| Melting Point | Not consistently reported, requires experimental determination |

| Appearance | White to off-white solid |

Applications in Drug Development: A Stepping Stone to Complexity

While this compound is not an active pharmaceutical ingredient itself, its value lies in its role as a versatile intermediate in the synthesis of more complex drug molecules. The presence of three key functional groups—the carboxylic acid, the amide, and the chloro substituent—provides multiple points for further chemical modification.

Although specific, publicly disclosed blockbuster drugs that directly use this intermediate are not readily identifiable, its structural motifs are present in various classes of compounds investigated in medicinal chemistry. For example, derivatives of sulfamoylbenzoic acids, which can be synthesized from precursors like this compound, have been explored for their hypotensive and diuretic properties.[4]

Conclusion: A Legacy of Utility

The discovery and history of this compound are a testament to the incremental and logical progression of chemical synthesis in the service of pharmaceutical development. Its emergence was not a singular event but a rational step in the manipulation of a known, biologically relevant precursor. The synthetic pathways to this compound are robust and well-understood, relying on fundamental organic reactions. As a stable, multi-functionalized building block, this compound continues to hold potential for the synthesis of novel therapeutic agents, ensuring its enduring, albeit often behind-the-scenes, role in the landscape of drug discovery.

References

- ChemicalBook. (n.d.). 4-Amino-2-chlorobenzoic acid synthesis. Retrieved January 30, 2026, from a source providing synthetic routes.

- The Synthesis and Application of 4-Amino-2-Chlorobenzoic Acid in Pharmaceuticals. (2026, January 28).

-

Acedoben. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Journal of Organic Chemistry, 52(12), 2559–2562.

- Kanhed, A. A., Mehere, A. P., Pandey, K. R., & Mahapatra, D. K. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. [Journal Name], [Volume], [pages].

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved January 30, 2026, from [Link]

- ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved January 30, 2026, from a source providing a reaction scheme.

- Process for the production of para-chloro-benzoic acid. (1972). U.S.

- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (1983).

- The Royal Society of Chemistry. (2012). 2-chlorobenzoic acid.

-

PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (2019).

- Wilchek, M., & Patchornik, A. (1964). The first truly convenient procedure for the preparation of O-acetylhydroxyamino acids through acidic acetylation. [Journal Name], [Volume], [pages].

- Sigma-Aldrich. (n.d.). 4-Amino-2-chlorobenzoic acid.

- Pharmaceutical intermediates and process for the preparation thereof. (2016). U.S.

- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (n.d.). MDPI.

- O-chlorobenzoic acid synthesis process. (2014).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Amino-2-chlorobenzoic Acid.

-

PubChem. (n.d.). 4-Acetyl-2-chlorobenzoic acid. Retrieved January 30, 2026, from [Link]

- NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-diethylaminoethyl ester, hydrochloride.

- NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. US3681446A - Process for the production of para-chloro-benzoic acid - Google Patents [patents.google.com]

- 4. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

Computational Physiochemistry & In Silico Profiling of 4-(acetylamino)-2-chlorobenzoic Acid

Executive Summary

This technical guide outlines a comprehensive theoretical framework for the characterization of 4-(acetylamino)-2-chlorobenzoic acid (also referred to as 4-acetamido-2-chlorobenzoic acid). As a critical metabolic intermediate and a synthetic precursor for bioactive quinazolinones, this molecule exhibits unique electronic properties driven by the interplay between the electron-withdrawing chlorine atom at the ortho position and the electron-donating acetamido group at the para position.

This document serves as a protocol for researchers to replicate or validate theoretical studies using Density Functional Theory (DFT), vibrational spectroscopy analysis, and molecular docking.

Part 1: Molecular Geometry & Electronic Structure (DFT Protocol)

Computational Methodology

To achieve high-accuracy ground state geometries, the B3LYP hybrid functional (Becke’s three-parameter exchange functional with Lee-Yang-Parr correlation) is the industry standard for aromatic organic acids.

Recommended Protocol:

-

Software: Gaussian 16 / GAMESS / ORCA

-

Method: DFT / B3LYP

-

Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are critical for the carboxylic acid proton and the chlorine lone pairs).

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

) or DMSO to mimic physiological or stock solution conditions.

Geometric Optimization & Conformational Analysis

The acetylation of the 4-amino group introduces a new degree of freedom. Unlike its precursor, 4-amino-2-chlorobenzoic acid, the acetylamino derivative possesses a peptide-like bond that prefers a planar conformation due to resonance delocalization.

Key Structural Parameters (Theoretical Predictions):

| Parameter | 4-amino-2-chlorobenzoic acid (Precursor) | This compound (Target) | Mechanistic Insight |

| C4-N Bond Length | ~1.38 Å | ~1.41 Å | Amide resonance reduces double-bond character slightly compared to aniline. |

| C=O (Amide) | N/A | ~1.22 Å | Strong dipole; key H-bond acceptor site. |

| Torsion (C3-C4-N-C) | ~0° (Planar) | ~0-15° | Steric hindrance from ortho-hydrogens may induce slight twisting. |

| Dipole Moment | ~3.5 - 4.5 Debye | ~5.0 - 6.0 Debye | Acetyl group adds vector components, increasing polarity. |

Frontier Molecular Orbitals (FMO)

The reactivity is defined by the energy gap (

-

HOMO Location: Localized primarily on the aromatic ring and the acetamido nitrogen lone pair.

-

LUMO Location: Delocalized over the carboxylic acid group and the chlorobenzene core (electron-deficient regions).

-

Chemical Hardness (

): The presence of the electron-withdrawing Cl atom stabilizes the HOMO, making the molecule "harder" and less prone to spontaneous oxidation compared to non-chlorinated analogs.

Part 2: Vibrational Spectroscopy (IR & Raman)[1][2][3][4][5]

Frequency Scaling

Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied to align theoretical values with experimental FT-IR data.

Diagnostic Spectral Markers

The conversion of the amino group to an acetamido group is spectroscopically distinct.

Table: Theoretical vs. Experimental Vibrational Assignments

| Vibrational Mode | Frequency (Scaled cm⁻¹) | Intensity | Assignment Description |

| 3500 - 3200 | Broad/Strong | Carboxylic acid O-H stretch (highly dependent on H-bonding/dimerization). | |

| ~3300 - 3350 | Medium | Amide N-H stretch (Single band, unlike the doublet in the amino precursor). | |

| ~1680 - 1710 | Strong | Carboxylic carbonyl stretch. | |

| ~1650 - 1670 | Strong | Diagnostic Peak: Acetyl carbonyl stretch. Overlaps with acid C=O but distinguishable by intensity. | |

| ~1530 - 1550 | Medium | N-H bending coupled with C-N stretching. | |

| ~700 - 750 | Weak | Characteristic aryl chloride stretch. |

Part 3: Reactivity Descriptors & NBO Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into hyperconjugative interactions. In this compound, the critical interaction is the delocalization of the Nitrogen lone pair (

-

Interaction:

-

Stabilization Energy (

): Typically > 50 kcal/mol. This explains the planarity of the amide linkage and its resistance to hydrolysis compared to simple amines.

Global Reactivity Descriptors

Using Koopmans' theorem approximation:

-

Electrophilicity Index (

): -

Significance: The 2-chloro substituent increases the electrophilicity of the ring carbons, making the molecule a suitable substrate for nucleophilic aromatic substitution under forcing conditions, or facilitating

stacking in drug receptor pockets.

Part 4: Molecular Docking & Pharmacokinetics[6]

Target Selection

Based on structural homology with known inhibitors (e.g., chlorobenzoate derivatives), this molecule is a theoretical candidate for:

-

COX-2 Inhibition: The carboxylic acid mimics arachidonic acid; the Cl group fills hydrophobic pockets.

-

Acetylcholinesterase (AChE): The acetamido group mimics the acetylcholine ester linkage.

Docking Protocol (AutoDock Vina)

-

Ligand Prep: Optimize geometry (B3LYP), compute Gasteiger charges, merge non-polar hydrogens.

-

Receptor Prep: Remove water/cofactors, add polar hydrogens, compute Kollman charges.

-

Grid Box: Center on the active site (e.g., Ser530 for COX-2).

Visualization of Computational Workflow

The following diagram illustrates the integrated workflow for profiling this molecule.

Caption: Integrated computational workflow for structural and biological profiling of this compound.

Part 5: Experimental Validation

To ensure the "Trustworthiness" of the theoretical model, the following experimental checkpoints are required:

-

X-Ray Diffraction (XRD): Verify the planar vs. twisted conformation of the acetamido group relative to the benzene ring.

-

NMR Shift (

):- NMR: Look for the deshielding of the amide proton (~10.0 ppm) and the carboxylic acid proton (~12-13 ppm).

- NMR: Confirm the presence of two carbonyl peaks (Acid ~167 ppm, Amide ~169 ppm).

References

-

Sundaraganesan, N., et al. (2008).[1] "FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Significance: Establishes the baseline vibrational scaling factors and assignments for the chlorobenzoic acid core.

-

Arjunan, V., et al. (2013). "Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study." Spectrochimica Acta Part A.

- Significance: Provides the exact geometry and electronic properties of the immediate precursor (deacetylated form)

-

BenchChem. "4-Amino-2-chlorobenzoic Acid: A Building Block for Bioactive Molecules."

- Significance: Validates the synthetic pathway and the relevance of the acetylamino deriv

-

Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Wallingford, CT.

- Significance: The authoritative reference for the software and algorithms (B3LYP) used in the theoretical protocol.

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

- Significance: Standard protocol for the molecular docking workflow described in Part 4.

Sources

Technical Guide: Safety, Handling, and Synthesis of 4-(Acetylamino)-2-chlorobenzoic Acid

This guide outlines the technical safety, handling, and processing protocols for 4-(acetylamino)-2-chlorobenzoic acid , a critical intermediate in the synthesis of pharmaceutical APIs (e.g., local anesthetics, anti-inflammatory agents) and a known metabolite of chloroprocaine.[1]

Document Control:

-

Synonyms: 4-Acetamido-2-chlorobenzoic acid; N-Acetyl-4-amino-2-chlorobenzoic acid

-

CAS Registry: 38667-55-9 (Primary); Note: Often misindexed in databases; verify by structure.

-

Molecular Formula: C₉H₈ClNO₃

Executive Summary & Chemical Identity

This compound is a functionalized benzoic acid derivative characterized by an acetamido group at the para position and a chlorine atom at the ortho position relative to the carboxylic acid. It serves as a "protected" form of 4-amino-2-chlorobenzoic acid, preventing unwanted side reactions (such as polymerization or oxidation of the free amine) during multi-step API synthesis.[1]

Physicochemical Profile

| Property | Value / Description | Impact on Handling |

| Physical State | Solid, crystalline powder (white to off-white) | High dust generation potential; requires containment. |

| Melting Point | > 250°C (Decomposes) | Thermally stable under standard processing; avoid uncontrolled high heat.[1][3] |

| Solubility | Soluble in DMSO, DMF, Ethanol; Poor in Water | Use organic solvents for reactor cleaning; aqueous waste requires treatment.[1] |

| pKa | ~3.5 - 4.0 (Carboxylic acid) | Corrosive to mild steel; use glass-lined or Hastelloy reactors. |

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this intermediate is often extrapolated from its parent aniline derivatives, it must be treated as a Potent Sensitizer and Irritant .[1]

GHS Classification (Inferred from Structural Analogs)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Mechanism of Toxicity

The presence of the chloro-aniline substructure (even acetylated) poses a risk of metabolic activation .[1] Upon hydrolysis in vivo, it releases 4-amino-2-chlorobenzoic acid, which can undergo N-hydroxylation, leading to reactive intermediates capable of binding to DNA or proteins.[1]

Safe Handling Protocols

Engineering Controls

Do not handle this compound on an open bench. The primary risk is inhalation of fine particulates during weighing and transfer.[1]

-

Solid Handling: Use a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

-

Solution Phase: Fume hood with face velocity > 100 fpm.

-

Static Control: The powder is likely electrostatic.[1] Use anti-static weighing boats and ground all metal spatulas/equipment.[1]

Personal Protective Equipment (PPE) Matrix

| Task | Respiratory | Dermal | Ocular |

| Weighing (< 10g) | N95 or P100 Respirator | Double Nitrile Gloves (0.11mm) | Safety Goggles |

| Bulk Transfer (> 10g) | PAPR (Powered Air Purifying Respirator) | Tyvek Sleeves + Double Nitrile | Face Shield + Goggles |

| Reactor Cleaning | Full-face Elastomeric Respirator (OV/P100) | Chem-Tape over Nitrile | Face Shield |

Synthesis & Processing Workflow

The synthesis of this compound typically follows the reduction of 2-chloro-4-nitrobenzoic acid followed by acetylation.[1] This workflow highlights the critical control points (CCPs) for safety.

Experimental Workflow Diagram

The following diagram illustrates the synthesis pathway and the associated safety decision gates.

Caption: Synthesis pathway from nitro-precursor to acetylated target, highlighting exothermic steps and ventilation requirements.

Detailed Protocol: Acetylation Step

Note: This protocol assumes starting with 4-amino-2-chlorobenzoic acid.[4]

-

Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-amino-2-chlorobenzoic acid (1.0 equiv) in Glacial Acetic Acid (5.0 vol).

-

Reagent Addition: Add Acetic Anhydride (1.2 equiv) dropwise via an addition funnel.

-

Reaction: Heat the mixture to 80°C for 2 hours. The suspension should clear as the product forms, then potentially reprecipitate.[1]

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (10 vol) with vigorous stirring.

-

Isolation: Filter the white precipitate. Wash with cold water until the filtrate pH is neutral.[1] Dry in a vacuum oven at 60°C.

Emergency Procedures

Spill Management

-

Solid Spill: Do not dry sweep.[1] Mist the spill lightly with water or a compatible solvent (e.g., PEG-400) to suppress dust, then wipe up with damp chem-wipes.[1]

-

Solution Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust (reaction with nitric acid residues from precursors could cause fire).[1]

First Aid

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

-

Skin Contact: Wash with soap and water for 15 minutes.[1][5] Do not use ethanol (enhances dermal absorption).[1]

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][5][6]

Waste Disposal & Regulatory Compliance

-

Classification: Hazardous Waste (Chemical Irritant).

-

Disposal Method: High-temperature incineration is the only approved method to ensure destruction of the aromatic ring and prevention of environmental bioaccumulation.

-

Water Impact: Do not release into municipal drains.[1] Chlorinated aromatics are persistent environmental pollutants.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2457-76-3 (4-Amino-2-chlorobenzoic acid - Precursor Data). [Link]

Sources

- 1. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. Diatrizoic Acid: Uses, Benefits, Side Effects, Safety, Supplier & Manufacturer Information China [sinochem-nanjing.com]

- 4. dokumen.pub [dokumen.pub]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

purification of 4-(acetylamino)-2-chlorobenzoic acid by recrystallization

Application Note: Purification of 4-(Acetylamino)-2-chlorobenzoic Acid by Recrystallization

Executive Summary

This application note details a robust protocol for the purification of This compound , a critical intermediate in the synthesis of pharmaceutical agents and a known metabolite of the local anesthetic chloroprocaine. While the precursor (4-amino-2-chlorobenzoic acid) is amphoteric, the acetylated target molecule possesses distinct solubility characteristics dominated by the amide and carboxylic acid functionalities. This guide moves beyond generic procedures, offering a chemically grounded, step-by-step recrystallization workflow using a binary solvent system (Ethanol/Water) to maximize yield and purity.

Physicochemical Basis & Solvent Selection

To design an effective purification strategy, one must understand the molecular interactions at play.

-

Target Molecule: this compound.

-

Structural Analysis:

-

Carboxylic Acid (-COOH): Provides solubility in basic aqueous media and hot polar solvents; responsible for high melting point via dimerization.

-

Acetamido Group (-NHCOCH₃): Introduces hydrogen bonding capability but reduces basicity compared to the free amine.

-

Chlorine Atom (-Cl): Increases lipophilicity and reduces water solubility compared to non-halogenated analogs (e.g., 4-acetamidobenzoic acid).

-

Solvent Strategy: Direct recrystallization from water is inefficient due to the hydrophobic influence of the chlorine atom. Pure ethanol often leads to poor recovery yields due to high solubility even at lower temperatures. Therefore, a mixed-solvent system is the optimal approach:

-

Solvent (Ethanol): Dissolves the organic framework at elevated temperatures.

-

Anti-Solvent (Water): Reduces solubility upon cooling to force precipitation and helps retain ionic impurities (e.g., salts from synthesis) in the mother liquor.

| Property | 4-Amino-2-chlorobenzoic Acid (Precursor) | This compound (Target) |

| CAS | 2457-76-3 | 38667-55-9 |

| Solubility (Water) | Amphoteric (Acid/Base soluble) | Acidic (Soluble in base/hot alcohol) |

| Melting Point | ~211°C (dec) | >215°C (Expected ~220-240°C) |

| Key Impurity | Starting material, Oxidation products | Unreacted amine, Acetic acid |

Detailed Experimental Protocol

Safety Precaution: Wear PPE (gloves, goggles, lab coat). This compound is an irritant.[1] Ethanol is flammable.

Phase 1: Dissolution & Hot Filtration

-

Weighing: Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 95% Ethanol (approx. 10-15 mL per gram of solid).

-

Heating: Heat the mixture on a hot plate/stirrer to near reflux (~75°C).

-

Note: If the solid does not dissolve completely, add more ethanol in 5 mL increments.

-

-

Clarification: If "black specks" or insoluble mechanical impurities remain, perform a hot filtration through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization on the filter.

Phase 2: Nucleation & Crystallization

-

Anti-Solvent Addition: While keeping the filtrate hot (but not boiling), slowly add hot distilled water dropwise.

-

Endpoint: Stop adding water when a faint, persistent cloudiness (turbidity) appears.

-

-

Re-dissolution: Add a few drops of hot ethanol to clear the turbidity. The solution is now saturated.

-

Controlled Cooling: Remove the flask from heat. Allow it to cool to room temperature undisturbed on a cork ring or wood block.

-

Cryogenic Step: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 3: Isolation & Drying

-

Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with a small volume of ice-cold 50:50 Ethanol/Water .

-

Critical: Do not use pure ethanol for washing, as it may redissolve the product.

-

-

Drying: Dry the solid in a vacuum oven at 60°C for 4-6 hours or air-dry until constant weight is achieved.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the purification process, highlighting critical decision points.

Figure 1: Decision-tree workflow for the purification of this compound.

Quality Control & Troubleshooting

Validation Metrics

-

Melting Point: The purified compound should exhibit a sharp melting point. While the precursor melts at ~211°C, the acetylated product typically melts higher (literature suggests ranges >215°C depending on polymorphs). A range spanning >2°C indicates remaining impurities.

-

Purity (HPLC): Target >98% purity.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid).

-

-

Appearance: White to off-white crystalline needles.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or solvent BP > Product MP. | Re-heat, add more ethanol, and cool very slowly with vigorous stirring. |

| Low Yield | Too much solvent used or product too soluble in EtOH. | Concentrate the mother liquor by evaporation and repeat crystallization; increase water ratio. |

| Colored Product | Oxidation impurities trapped. | Add activated charcoal (1-2% w/w) during the hot dissolution step, stir for 5 mins, then hot filter. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. Retrieved January 31, 2026, from [Link]

-

Organic Syntheses. o-Chlorobenzoic Acid Synthesis and Purification. Org. Synth. 1923, 3, 33. Retrieved January 31, 2026, from [Link]

Sources

monitoring the synthesis of 4-(acetylamino)-2-chlorobenzoic acid by TLC

An In-Depth Guide to Monitoring the Synthesis of 4-(acetylamino)-2-chlorobenzoic Acid by Thin-Layer Chromatography

Abstract

This technical guide provides a comprehensive protocol for the effective monitoring of the acetylation of 4-amino-2-chlorobenzoic acid to form this compound using Thin-Layer Chromatography (TLC). As a fundamental technique in synthetic chemistry, TLC offers a rapid, inexpensive, and reliable method to track the consumption of starting materials and the formation of products, thereby determining reaction completion. This document outlines the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the interpretation of results for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for Reaction Monitoring